molecular formula C11H15N3O2S B7898969 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

Cat. No.: B7898969
M. Wt: 253.32 g/mol
InChI Key: WWCXWPITOCOLDC-UHFFFAOYSA-N
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Description

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a piperidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid typically involves the condensation of a pyrimidine derivative with a piperidine derivative. One common method involves the use of 2-methylsulfanyl-4-chloropyrimidine and piperidine-4-carboxylic acid as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and proapoptotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-17-11-12-5-2-9(13-11)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXWPITOCOLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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